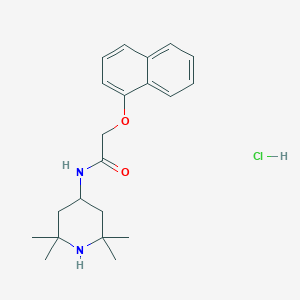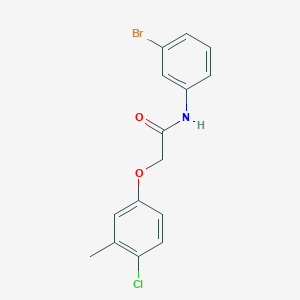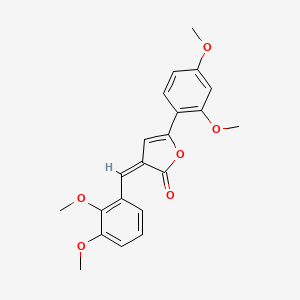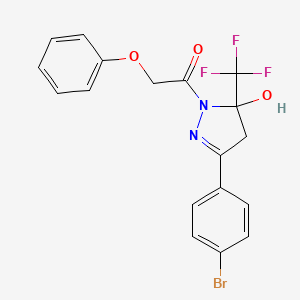![molecular formula C31H29N5O9S2 B5143922 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime, commonly known as BF-8, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
BF-8 acts as a competitive inhibitor of dopamine, serotonin, and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, BF-8 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. BF-8 also modulates the activity of ion channels and receptors, such as the NMDA receptor, by binding to specific sites and altering their conformation.
Biochemical and Physiological Effects:
BF-8 has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmission, modulation of ion channels and receptors, and the induction of neuroprotective effects. BF-8 has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BF-8 has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the uptake of dopamine, serotonin, and norepinephrine, which allows for the study of their individual effects on various physiological and pathological processes. However, BF-8 has a relatively low affinity for these transporters compared to other inhibitors, which may limit its effectiveness in certain experiments. BF-8 also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Future Directions
For research on BF-8 may include the development of more potent and selective inhibitors of neurotransmitter transporters, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additional studies on the biochemical and physiological effects of BF-8 may also provide insights into its mechanism of action and potential therapeutic benefits.
Synthesis Methods
BF-8 can be synthesized through various methods, including the reaction of 2,7-dibromo-9H-fluoren-9-one with potassium thiocyanate, followed by the reaction with piperazine and furoyl chloride. Another method involves the reaction of 2,7-dibromo-9H-fluoren-9-one with piperazine and furoyl chloride, followed by the reaction with sodium sulfite. These methods result in the formation of BF-8, which can be purified through recrystallization.
Scientific Research Applications
BF-8 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological and pathological processes. BF-8 has also been shown to modulate the activity of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
[4-[7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-9-hydroxyiminofluoren-2-yl]sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O9S2/c37-30(27-3-1-17-44-27)33-9-13-35(14-10-33)46(40,41)21-5-7-23-24-8-6-22(20-26(24)29(32-39)25(23)19-21)47(42,43)36-15-11-34(12-16-36)31(38)28-4-2-18-45-28/h1-8,17-20,39H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRTCZATOGVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,7-Bis({[4-(furan-2-carbonyl)piperazin-1-YL]sulfonyl})-9H-fluoren-9-ylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)

![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)




![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)